Cas no 727374-87-0 (2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole)

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-(chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole
- CEB37487
- EN300-06802
- DTXSID60368517
- 2-(chloromethyl)-5-thiophen-2-yl-1,3,4-oxadiazole
- MFCD01885819
- AKOS000263843
- AS-9505
- 727374-87-0
- F2147-0861
- 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole
- 859-834-6
-
- MDL: MFCD01885819
- インチ: InChI=1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2
- InChIKey: DKJUUMCXMOJMEI-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1)C2=NN=C(CCl)O2
計算された属性
- 精确分子量: 199.9811117g/mol
- 同位素质量: 199.9811117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 67.2Ų
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-06802-0.05g |
2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 91% | 0.05g |
$140.0 | 2023-10-28 | |
Life Chemicals | F2147-0861-0.5g |
2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 95% | 0.5g |
$160.0 | 2023-09-06 | |
Enamine | EN300-06802-0.25g |
2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 91% | 0.25g |
$297.0 | 2023-10-28 | |
Enamine | EN300-06802-0.5g |
2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 91% | 0.5g |
$467.0 | 2023-10-28 | |
TRC | C650213-50mg |
2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-06802-0.1g |
2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 91% | 0.1g |
$208.0 | 2023-10-28 | |
abcr | AB315246-1g |
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, 95%; . |
727374-87-0 | 95% | 1g |
€862.00 | 2025-02-20 | |
Ambeed | A526960-1g |
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 95% | 1g |
$333.0 | 2024-04-17 | |
Aaron | AR00ICZR-5g |
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 91% | 5g |
$3446.00 | 2023-12-13 | |
Enamine | EN300-06802-10g |
2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |
727374-87-0 | 91% | 10g |
$4857.0 | 2023-10-28 |
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazoleに関する追加情報
Professional Introduction to 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS No. 727374-87-0)
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile reactivity. This heterocyclic compound, identified by the CAS number 727374-87-0, has garnered considerable attention due to its potential applications in drug development and material science. The presence of both a chloromethyl group and a thiophene ring in its structure imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The compound’s structure consists of a central 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This core structure is flanked by a chloromethyl substituent at the 2-position and a thiophene ring at the 5-position. The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes to the compound’s aromaticity and electronic properties, while the chloromethyl group introduces reactivity that can be exploited in further synthetic transformations.
In recent years, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its potential role in pharmaceutical applications. The oxadiazole ring is known for its stability and its ability to act as a scaffold in drug design. Specifically, oxadiazole derivatives have shown promise in the development of antimicrobial, anti-inflammatory, and anticancer agents. The incorporation of the thiophene ring enhances these properties by providing additional electronic interactions with biological targets.
One of the most intriguing aspects of this compound is its reactivity. The chloromethyl group is highly electrophilic and can participate in nucleophilic substitution reactions, making it a versatile building block for constructing more complex molecules. This property has been exploited in the synthesis of various pharmacologically active compounds. Additionally, the thiophene ring can undergo electrophilic aromatic substitution reactions, further expanding the synthetic possibilities.
Recent research has highlighted the compound’s utility in the development of novel materials. The combination of an oxadiazole core with an aromatic thiophene ring suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. The electron-deficient nature of the oxadiazole ring can enhance charge transport properties, making it an attractive candidate for these applications.
The synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. A common approach involves the condensation of a suitable precursor with formyl chloride or another chloromethylating agent to introduce the chloromethyl group. Subsequent functionalization of the thiophene ring can be achieved through various methods, including cross-coupling reactions or direct functionalization techniques.
In academic research, this compound has been used as a key intermediate in the synthesis of more complex molecules. For instance, it has been employed in the development of new antiviral agents where the oxadiazole-thiophene framework can interact with viral enzymes or receptors. The ability to modify both the oxadiazole and thiophene moieties allows researchers to fine-tune the properties of these derivatives for specific biological targets.
The pharmaceutical industry has also shown interest in this compound due to its potential therapeutic effects. Preclinical studies have demonstrated that certain derivatives of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibit inhibitory activity against various enzymes involved in disease pathways. These findings have prompted further investigation into optimizing their efficacy and safety profiles for clinical use.
The environmental impact of this compound is another area of interest. While it is not classified as a hazardous substance under current regulations, its reactivity necessitates careful handling to prevent unwanted side reactions. Researchers are exploring green chemistry approaches to minimize waste and improve the sustainability of its synthesis.
In conclusion, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS No. 727374-87-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure combining an oxadiazole core with a thiophene ring makes it a valuable tool for synthetic chemists and researchers alike. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
727374-87-0 (2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) Related Products
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
